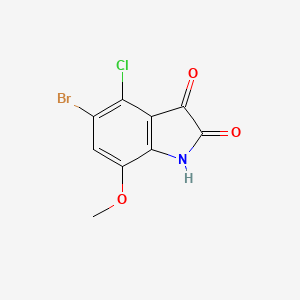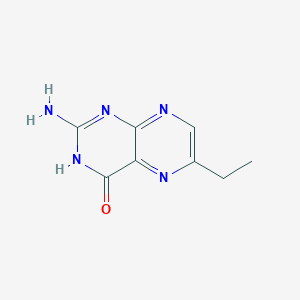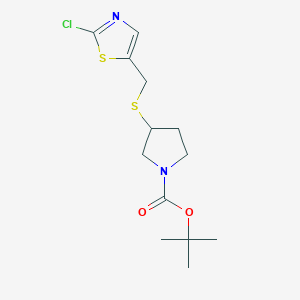![molecular formula C10H10N6 B13969453 3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine CAS No. 887475-42-5](/img/structure/B13969453.png)
3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines These compounds are characterized by a pyrazine ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions. One common method includes:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the imidazole ring: This step often involves the use of condensation reactions, where the pyrazine derivative is reacted with an imidazole precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidines: These compounds also share the imidazole ring but are fused with a pyrimidine ring.
Uniqueness
3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine is unique due to the presence of the 1-methylpyrazol-4-yl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
887475-42-5 |
|---|---|
Formule moléculaire |
C10H10N6 |
Poids moléculaire |
214.23 g/mol |
Nom IUPAC |
3-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C10H10N6/c1-15-6-7(4-14-15)8-5-13-10-9(11)12-2-3-16(8)10/h2-6H,1H3,(H2,11,12) |
Clé InChI |
OORZRWMVPUIEPG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CN=C3N2C=CN=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)




![tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13969421.png)


![6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13969430.png)


![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)

